1,2-Cyclohexanediol, 1,2-diphenyl-
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Overview
Description
1,2-Cyclohexanediol, 1,2-diphenyl- is an organic compound characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with two phenyl groups attached to the same carbon atoms as the hydroxyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of cyclohexene with osmium tetroxide followed by the addition of phenyl groups can yield the desired compound . Another method involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by oxidation .
Industrial Production Methods
In industrial settings, the production of 1,2-cyclohexanediol, 1,2-diphenyl- often involves the use of zeolite catalysts to facilitate the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . These methods are preferred due to their efficiency and the ability to operate under solvent-free conditions, making them environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or quinones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces diketones or quinones.
Reduction: Yields cyclohexane derivatives.
Substitution: Results in halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
1,2-Cyclohexanediol, 1,2-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-cyclohexanediol, 1,2-diphenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
1,2-Diphenylethane-1,2-diol: Similar structure but with an ethane backbone instead of a cyclohexane ring, leading to different steric and electronic properties.
Uniqueness
1,2-Cyclohexanediol, 1,2-diphenyl- is unique due to the presence of both cyclohexane and phenyl groups, which confer distinct reactivity and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
CAS No. |
65926-98-9 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1,2-diphenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(17,20)16-11-5-2-6-12-16/h1-6,9-12,19-20H,7-8,13-14H2 |
InChI Key |
ARWGFDQJEZLQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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